2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include refluxing in a suitable solvent such as ethanol or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to its ability to inhibit the growth of various pathogens.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic structure similar to the compound but without the additional substituents.
3-Phenyl-1,2,4-oxadiazole: Similar structure but lacks the 2-methyl-N-[2-ethyl]propanamide group.
Uniqueness
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H17N3O2/c1-10(2)14(18)15-9-8-12-16-13(17-19-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18) |
InChI Key |
CXXDJOZINDJYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.